

An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-1H-indole-2-carbaldehyde

Cat. No.: B1317299

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold, substituted with a chlorine atom and a reactive aldehyde group, makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of **6-Chloro-1H-indole-2-carbaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **6-Chloro-1H-indole-2-carbaldehyde** is essential for its application in research and development. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ CINO	[1]
Molecular Weight	179.60 g/mol	[1]
Boiling Point	373.394 °C at 760 mmHg	[1]
Density	1.431 g/cm ³	[1]
LogP	2.63380	[1]
Storage	2-8°C, stored in inert gas	

Spectral Data:

While specific spectral data for **6-Chloro-1H-indole-2-carbaldehyde** is not readily available in the public domain, a commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data.[\[2\]](#) Researchers are advised to consult such commercial sources or perform their own spectral analysis for detailed characterization.

Synthesis of 6-Chloro-1H-indole-2-carbaldehyde

The most common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Diagram 1: Vilsmeier-Haack Synthesis Pathway

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Chloroindole

The following is a generalized experimental protocol for the formylation of 6-chloroindole to yield **6-Chloro-1H-indole-2-carbaldehyde**, based on established procedures for similar indole

derivatives.

Materials:

- 6-Chloroindole
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
- Formylation Reaction: Dissolve 6-chloroindole in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography, TLC).

- Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate. Combine the organic layers and wash sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure **6-Chloro-1H-indole-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for Synthesis

Biological Activity and Potential Applications

While extensive biological studies on **6-Chloro-1H-indole-2-carbaldehyde** are not widely published, its structural motifs are present in compounds with significant pharmacological activities. Indole derivatives are known to interact with a variety of biological targets, and the presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of indole-2-carboxamide, which can be synthesized from **6-Chloro-1H-indole-2-carbaldehyde**, have been identified as a promising class of antituberculosis agents.^[7] Specifically, substitutions at the 4- and 6-positions of the indole ring, including chloro substitutions, have been shown to improve metabolic stability.^[7]

Furthermore, various indole derivatives have been evaluated for their antiproliferative activity.^[8] The indole-2-carboxamide scaffold is being explored for the development of multi-target antiproliferative agents.^[8]

Given the established role of indole-based compounds as modulators of serotonin receptors, it is plausible that derivatives of **6-Chloro-1H-indole-2-carbaldehyde** could exhibit activity at these targets. However, specific binding affinity studies for this compound are not currently available in the public literature.

[Click to download full resolution via product page](#)

Diagram 3: Potential Therapeutic Applications

Conclusion

6-Chloro-1H-indole-2-carbaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. This guide has provided a summary of its known chemical and physical properties, a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, and an overview of its potential biological applications based on related structures. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers are encouraged to utilize the information presented here as a foundation for their investigations into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 6-CHLORO-1H-INDOLE-2-CARBALDEHYDE(53590-59-3) 1H NMR [m.chemicalbook.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]

- 6. ijpcbs.com [ijpcbs.com]
- 7. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-1H-indole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317299#6-chloro-1h-indole-2-carbaldehyde-chemical-properties\]](https://www.benchchem.com/product/b1317299#6-chloro-1h-indole-2-carbaldehyde-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com